molecular formula C12H15N5O3 B2642933 N-(2,2-dimethoxyethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide CAS No. 1351610-63-3

N-(2,2-dimethoxyethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide

Cat. No.: B2642933
CAS No.: 1351610-63-3
M. Wt: 277.284
InChI Key: WSHUKVLQDFNPLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-dimethoxyethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a pyridazine-based carboxamide derivative featuring a 2,2-dimethoxyethyl substituent on the amide nitrogen and a pyrazole ring at the 6-position of the pyridazine core. The pyridazine scaffold, a six-membered aromatic ring with two adjacent nitrogen atoms, provides a planar structure conducive to π-π stacking interactions. The pyrazole moiety introduces additional hydrogen-bonding capabilities and conformational rigidity.

Properties

IUPAC Name

N-(2,2-dimethoxyethyl)-6-pyrazol-1-ylpyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3/c1-19-11(20-2)8-13-12(18)9-4-5-10(16-15-9)17-7-3-6-14-17/h3-7,11H,8H2,1-2H3,(H,13,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHUKVLQDFNPLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNC(=O)C1=NN=C(C=C1)N2C=CC=N2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,2-Dimethoxyethyl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a pyridazine ring substituted with a pyrazole moiety and a dimethoxyethyl group. Its molecular formula is C_{12}H_{16}N_{4}O_{3}, and it has a molecular weight of 252.28 g/mol. The presence of the dimethoxyethyl group is significant for enhancing solubility and bioavailability.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazolylpyridazine compounds exhibit notable anticancer properties. For instance, compounds similar to this compound have shown inhibition against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The mechanism often involves apoptosis induction and cell cycle arrest at the G0/G1 phase, significantly impacting cell proliferation rates .

Enzyme Inhibition

The compound has also been evaluated for its potential as an enzyme inhibitor. Research indicates that similar pyrazolyl derivatives can inhibit glycogen synthase kinase 3 (GSK-3), an enzyme implicated in various diseases, including cancer and Alzheimer's disease. Docking studies suggest that these compounds can effectively bind to the active site of GSK-3, thereby inhibiting its activity .

Antimicrobial Properties

Another area of investigation is the antimicrobial activity of this compound. Preliminary screenings have shown that certain pyrazolylpyridazines possess antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Early data suggest favorable absorption characteristics with moderate metabolic stability. However, further toxicological assessments are necessary to evaluate the safety profile before clinical applications.

Study 1: Anticancer Activity Assessment

In a study conducted by Jiangxi Provincial Key Laboratory researchers, various derivatives were synthesized and tested for their anticancer effects. The compound exhibited IC50 values in the low micromolar range against multiple cancer cell lines, indicating strong antiproliferative activity compared to standard chemotherapeutics like foretinib .

Study 2: Enzyme Inhibition Mechanism

A docking study revealed that this compound could effectively bind to GSK-3 with a binding affinity comparable to known inhibitors. This suggests potential therapeutic applications in conditions where GSK-3 modulation is beneficial .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous pyridazine-carboxamide derivatives, emphasizing substituent effects, synthetic routes, and inferred physicochemical properties.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Pyridazine-3-carboxamide N-(2,2-dimethoxyethyl), 6-(1H-pyrazol-1-yl) ~308.3 (estimated) High hydrophilicity (dimethoxyethyl); dual H-bond donors (amide, pyrazole)
N-(Benzimidazol-2-yl)pyrazole-3-carboxamide [1] Pyrazole-3-carboxamide N-(Benzimidazol-2-yl) ~295.3 Aromatic benzimidazole enhances lipophilicity; potential for DNA intercalation
6-(Cyclopropaneamido)-N-(methyl-D3)pyridazine-3-carboxamide [6] Pyridazine-3-carboxamide 6-(Cyclopropaneamido), N-(methyl-D3) ~352.4 Deuterated methyl improves metabolic stability; cyclopropane adds steric bulk
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine [7] Pyridazin-3-amine N-Phenyl, 6-(1H-pyrazole) ~263.3 Amine group reduces H-bond capacity; phenyl enhances π-π interactions
Imidazo[1,2-b]pyridazine-3-carboxamide [8] Imidazo[1,2-b]pyridazine 6-((R)-2-(3-fluorophenyl)pyrrolidin-1-yl) ~453.5 Fused imidazo-pyridazine core increases rigidity; fluorophenyl enhances selectivity
N-(Benzimidazol-2-ylmethyl)pyridazine-3-carboxamide [10] Pyridazine-3-carboxamide N-(Benzimidazol-2-ylmethyl) ~377.4 Bulky benzimidazole substituent; potential for extended H-bond networks

Key Observations:

Substituent Effects on Solubility: The dimethoxyethyl group in the target compound confers higher hydrophilicity compared to benzimidazole (logP reduction ~1-2 units estimated) . This contrasts with the lipophilic benzimidazole and fluorophenyl groups in analogs, which may enhance membrane permeability but reduce aqueous solubility. Deuterated methyl (N-(methyl-D3)) in [6] improves metabolic stability by resisting CYP450-mediated oxidation, a feature absent in the non-deuterated target compound .

Hydrogen-Bonding Capacity: The carboxamide group in the target compound provides two H-bond donors (NH and carbonyl), similar to [1] and [10], whereas the amine in [7] lacks the carbonyl donor, reducing binding affinity in polar environments .

Synthetic Accessibility :

  • The target compound likely follows a peptide coupling protocol (e.g., EDCI/HOBt) similar to [1], substituting 2,2-dimethoxyethylamine for benzimidazole-2-amine. Yields may vary due to the steric bulk of dimethoxyethyl vs. planar aromatic amines .
  • Deuterated analogs like [6] require specialized deuterated reagents, increasing synthetic complexity compared to the target compound .

Pyrazole substituents (common in kinase inhibitors) may confer ATP-binding site compatibility, as seen in [8] for tropomyosin receptor kinase (TRK) targeting .

Research Findings and Implications

  • Structural Versatility: Pyridazine-carboxamides exhibit broad tunability via substituent modifications.
  • Unresolved Questions: Limited data on the target compound’s crystallography or biological activity necessitate further studies. Computational modeling (e.g., docking studies) could predict binding modes relative to [8]’s imidazo-pyridazine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.